Dual SYK/FLT3 Inhibition: TAK-659 vs. Single-Target SYK or FLT3 Inhibitors
TAK-659 hydrochloride is a dual inhibitor of SYK (IC50 = 3.2 nM) and FLT3 (IC50 = 4.6 nM), whereas fostamatinib inhibits SYK (IC50 = 41 nM) but shows negligible FLT3 activity, and gilteritinib inhibits FLT3 (IC50 = 0.29 nM) with no meaningful SYK engagement [1][2]. No other clinical-stage agent simultaneously targets both kinases at low nanomolar potency.
| Evidence Dimension | Enzymatic inhibition potency (IC50) against SYK and FLT3 |
|---|---|
| Target Compound Data | SYK IC50 = 3.2 nM; FLT3 IC50 = 4.6 nM |
| Comparator Or Baseline | Fostamatinib: SYK IC50 = 41 nM, FLT3 not inhibited; Gilteritinib: FLT3 IC50 = 0.29 nM, SYK not inhibited |
| Quantified Difference | TAK-659 is 12.8-fold more potent against SYK than fostamatinib; TAK-659 is the only agent with dual SYK/FLT3 activity at <5 nM. |
| Conditions | Cell-free enzymatic assays (Caliper-based electrophoretic mobility shift assay for SYK; FLT3 biochemical assay). |
Why This Matters
For FLT3-mutated AML where SYK co-signaling drives proliferation, dual inhibition provides a mechanistic advantage unattainable with single-target alternatives, directly impacting procurement decisions for preclinical combination or resistance-model studies.
- [1] Lam B, et al. Discovery of TAK-659 an orally available investigational inhibitor of Spleen Tyrosine Kinase (SYK). Bioorg Med Chem Lett. 2016;26(24):5947-5950. PMID: 27839918. View Source
- [2] Mori M, et al. Gilteritinib, a FLT3/AXL inhibitor, shows antileukemic activity in mouse models of FLT3 mutated acute myeloid leukemia. Invest New Drugs. 2017;35(5):556-565. View Source
